3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Übersicht

Beschreibung

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung des NLRP3-Inflammasoms

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol: wurde als potenzielles Gerüst für die Entwicklung von NLRP3-Inflammasom-Inhibitoren identifiziert . Das NLRP3-Inflammasom spielt eine entscheidende Rolle in der Reaktion des Immunsystems auf Krankheitserreger und Stresssignale. Von diesem Gerüst abgeleitete Verbindungen haben gezeigt, dass sie NLRP3-abhängige Pyroptose und IL-1β-Freisetzung hemmen können, die Schlüsselprozesse bei Entzündungen und Immunreaktionen sind.

Antimikrobielle Aktivität

Die strukturellen Analoga dieser Verbindung wurden auf ihre antimikrobiellen Eigenschaften untersucht . Durch Docking-Simulationen haben bestimmte Derivate das Potenzial gezeigt, bakterielle Oxidoreduktasen zu hemmen, die für das Überleben von Bakterien unerlässlich sind. Dies deutet darauf hin, dass **3

Biologische Aktivität

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for various receptors and its implications in antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

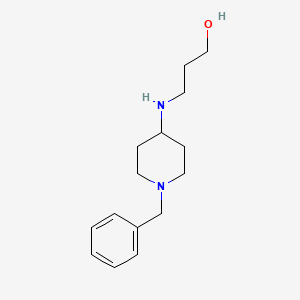

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a benzyl group and an amino alcohol moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research has shown that certain piperidine analogs exhibit micromolar activity against coronaviruses, including SARS-CoV-2. For instance, a study evaluated various 1,4,4-trisubstituted piperidines and identified several compounds with notable antiviral efficacy against human coronavirus 229E and SARS-CoV-2 .

Table 1: Antiviral Efficacy of Piperidine Derivatives

| Compound | Activity (µM) | Target Virus |

|---|---|---|

| This compound | TBD | SARS-CoV-2 |

| Other 1,4,4-Trisubstituted | Micromolar | HCoV-229E |

2. Chemokine Receptor Antagonism

The compound has also been investigated for its role as a chemokine receptor antagonist. A related series of benzyl-piperidines demonstrated potent antagonism at CCR3 receptors, which are implicated in inflammatory responses and allergic reactions. The structure-activity relationship (SAR) studies indicated that specific modifications to the piperidine ring significantly enhance binding potency and functional antagonism .

Table 2: CCR3 Antagonism Potency

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | TBD | CCR3 Antagonist |

| Benzyl-Piperidine Analog | Low Nanomolar | CCR3 Antagonist |

3. Neuroprotective Effects

Another area of investigation is the neuroprotective properties of related piperidine compounds. For example, certain derivatives have shown promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN) by inhibiting inflammatory pathways associated with neuroinflammation . Although specific data on this compound in this context is limited, the structural similarities suggest potential neuroprotective effects.

Case Study: Antiviral Screening

In a recent screening of piperidine derivatives against viral targets, researchers synthesized a series of compounds based on the core structure of this compound. The study aimed to optimize antiviral activity through systematic modifications to the benzyl and piperidine moieties. Results indicated that certain substitutions led to enhanced potency against SARS-CoV viruses while maintaining low cytotoxicity levels .

Case Study: CCR3 Receptor Antagonism

A study focused on the SAR of benzyl-piperidines revealed that introducing N-(alkyl) substituents significantly improved CCR3 receptor antagonism. This research underscores the importance of structural modifications in enhancing biological activity and provides a framework for further development of therapeutic agents targeting inflammatory conditions .

Eigenschaften

IUPAC Name |

3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTWYVLPFXWGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCCCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390022 | |

| Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198823-22-2 | |

| Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.